REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[F-].[Cs+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)Cl
|
Name
|
|
Quantity
|
9.63 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
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resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.64 g
|
Type
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catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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was degassed
|
Type
|
CUSTOM
|
Details
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purged three times with nitrogen gas
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Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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FILTRATION
|
Details
|
the reaction was filtered over celite
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (eluting with hexane/EtOAc, 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |